Defined Cleavage Site Specificity for Endothelin-Converting Enzyme-1 (ECE-1)
This tetrapeptide is the indispensable recognition unit for ECE-1 catalysis. The core differentiation lies in the quantitative requirement for the Ser-Ala bond. Within the intact substrate, ECE-1 specifically and exclusively cleaves the amide bond between the L-serine (P1) and L-alanine (P1') residues of this H-Gly-Phe-Ser-Ala-OH motif [1]. This leads to the release of a fluorescent reporter, enabling continuous kinetic monitoring. Substituting the P1' L-Alanine in analogous substrates destroys this catalytic turnover. The defined role of Gly-Phe-Ser-Ala as the cleavage site provides a validated Km value for ECE-1, allowing for strict comparison and standardization across experiments.
| Evidence Dimension | ECE-1 Hydrolysis Site Specificity |
|---|---|
| Target Compound Data | Scissile bond is specifically between Serine and Alanine in the Gly-Phe-Ser-Ala motif |
| Comparator Or Baseline | Sequence-modified analogs where the P1' Alanine is substituted; these are not cleaved at the required rate or at all by ECE-1 |
| Quantified Difference | Absolute specificity: cleavage occurs at the Ser-Ala bond; no hydrolysis is observed at alternate sites within the tetrapeptide for the target compound, guaranteeing stoichiometric conversion for activity calculation |
| Conditions | Purified recombinant human ECE-1 enzyme assay, pH 7.4, 37°C, using fluorogenic Mca-RPPGFSAFK(Dnp) substrate |
Why This Matters
Procuring this exact tetrapeptide ensures that any constructed substrate or inhibitor will align with the known ECE-1 active site topology, avoiding the risk of non-hydrolysis that occurs with even a single residue substitution.
- [1] Bio-Techne (R&D Systems). (n.d.). Mca-RPPGFSAFK(Dnp)-OH Fluorogenic Peptide Substrate (Catalog # ES005). View Source
